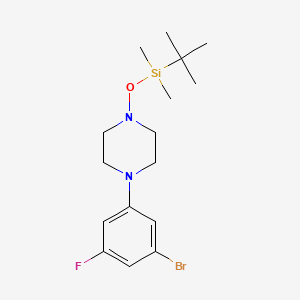

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine

描述

属性

IUPAC Name |

[4-(3-bromo-5-fluorophenyl)piperazin-1-yl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrFN2OSi/c1-16(2,3)22(4,5)21-20-8-6-19(7-9-20)15-11-13(17)10-14(18)12-15/h10-12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBOLIRSBYPCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)ON1CCN(CC1)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrFN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Antidepressant Activity:

Research indicates that derivatives of piperazine, including this compound, may exhibit antidepressant properties by modulating serotonin receptors (5-HT). For example, studies have shown that piperazine derivatives can enhance neurotransmission in areas associated with mood regulation .

Anticancer Potential:

Studies suggest that similar compounds may inhibit receptor tyrosine kinases involved in cancer progression. Investigations into related piperazine derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines .

Biological Studies

Mechanism of Action:

The compound interacts with molecular targets such as enzymes and receptors, enhancing binding affinity due to the presence of bromo and fluoro groups. The piperazine ring contributes to structural stability, making it a valuable probe for biological studies.

Antimicrobial Activity:

Research has indicated that piperazine derivatives possess significant antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibacterial agents.

Case Study 1: Serotonin Receptor Modulation

A study demonstrated that modifications in piperazine structures could enhance binding to serotonin receptors, suggesting that 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine may similarly influence mood-related pathways .

Case Study 2: Kinase Inhibition

Investigations into related compounds revealed their potential as inhibitors of receptor tyrosine kinases. This opens avenues for exploring the compound's anti-cancer properties through targeted inhibition of signaling pathways critical for tumor growth .

作用机制

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromo and fluoro groups enhance binding affinity and specificity, while the piperazine ring provides structural stability. The TBDMS group protects the hydroxyl functionality, allowing for selective reactions.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogenation Effects: Bromine (Br) and fluorine (F) substituents enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins. For example, 1-(5-Bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine shows improved antimicrobial activity compared to non-halogenated analogs . The 3-bromo-5-fluorophenyl group in the target compound may confer similar advantages in target engagement .

Silyl Ether vs. Other Protecting Groups :

- The TBS group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to hydroxyl-containing analogs (e.g., logP ~2.5 for 1-(4-hydroxyphenethyl)piperazine), enhancing blood-brain barrier penetration .

Electron-Withdrawing Groups :

Key Observations:

- The target compound’s synthesis likely parallels ’s methods, using TBS-protected intermediates and halogenated aryl halides.

- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is a common strategy for aryl-piperazine bond formation .

Pharmacological and Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- The TBS group in the target compound significantly increases logP, reducing aqueous solubility but improving membrane permeability.

- Halogenated analogs exhibit moderate metabolic stability, suggesting the need for prodrug strategies .

生物活性

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, featuring a brominated and fluorinated aromatic ring, which may influence its pharmacological properties.

- Molecular Formula : C17H27BrFNOSi

- Molecular Weight : 388.4 g/mol

- CAS Number : 1704073-47-1

- Purity : Typically around 95% .

Biological Activity Overview

Research on the biological activity of this compound has indicated several promising areas:

Antimicrobial Activity

Studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The results suggest that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Anticancer Potential

The anticancer activity of piperazine derivatives has been explored in various studies. One research indicated that certain modifications in the piperazine structure could enhance cytotoxic effects against cancer cell lines. While specific data on this compound's anticancer efficacy is limited, its structural analogs have shown promise in inhibiting tumor growth .

Case Studies

-

Antibacterial Efficacy :

- A study involving a series of piperazine derivatives found that modifications similar to those in this compound resulted in varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

-

Cytotoxicity Against Cancer Cells :

- Research focusing on piperazine derivatives revealed that specific substitutions could lead to enhanced cytotoxicity against leukemia cell lines. While direct studies on the compound are scarce, related compounds have shown IC50 values indicating significant growth inhibition at concentrations around 10 µM .

The biological activity of piperazine derivatives often involves:

- Inhibition of Protein Synthesis : Many piperazines interfere with bacterial protein synthesis, leading to cell death.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Data Table: Biological Activity Summary

准备方法

General Synthetic Strategy

The synthesis of 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine typically follows a multi-step approach involving:

- Introduction of halogen substituents (bromo and fluoro) on the phenyl ring

- Protection of hydroxyl groups via tert-butyldimethylsilyl (TBDMS) ether formation

- Coupling of the substituted phenyl moiety with the piperazine ring

This sequence ensures selective functionalization and stability of sensitive groups throughout the synthesis.

Detailed Preparation Steps

| Step Number | Reaction Type | Description | Typical Conditions & Reagents |

|---|---|---|---|

| 1 | Bromination and Fluorination | Selective bromination at the 3-position and fluorination at the 5-position of the phenyl ring. | Electrophilic aromatic substitution; halogen sources such as N-bromosuccinimide (NBS) and fluorinating agents under controlled temperature. |

| 2 | Hydroxyl Protection | Formation of tert-butyldimethylsilyl (TBDMS) ether protecting group on the phenolic hydroxyl. | TBDMS chloride (TBDMSCl), imidazole or base catalyst, solvent such as dichloromethane or DMF, room temperature to mild heating. |

| 3 | Piperazine Coupling | Nucleophilic substitution or coupling of the substituted phenyl intermediate with piperazine. | Use of base such as potassium carbonate (K2CO3), solvent like refluxing acetone or acetonitrile, excess phenyl intermediate to drive reaction. |

These steps are designed to maximize yield and purity, with careful control of reaction parameters to prevent side reactions.

Reaction Conditions and Optimization

Base and Solvent Selection: The coupling reaction is often performed in refluxing acetone with potassium carbonate as the base, which facilitates nucleophilic substitution on the aromatic ring without decomposing the sensitive TBDMS group.

Excess Reactants: An excess of the phenyl intermediate is typically employed to drive the reaction to completion, ensuring high conversion to the desired piperazine derivative.

Temperature Control: Bromination and fluorination steps require controlled temperatures to achieve regioselectivity and prevent over-halogenation.

Protection Group Stability: The TBDMS protecting group is stable under the reaction conditions used for coupling but can be selectively removed later if needed.

Representative Reaction Scheme

-

$$

\text{Phenol derivative} \xrightarrow[\text{NBS, fluorinating agent}]{\text{controlled temp}} \text{3-Bromo-5-fluorophenol}

$$ -

$$

\text{3-Bromo-5-fluorophenol} + \text{TBDMSCl} \xrightarrow[\text{imidazole}]{\text{DCM}} \text{3-Bromo-5-fluorophenyl tert-butyldimethylsilyl ether}

$$ -

$$

\text{3-Bromo-5-fluorophenyl TBDMS ether} + \text{piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{acetone reflux}} \text{this compound}

$$

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C16H26BrFN2OSi |

| Molecular Weight | 389.38 g/mol |

| CAS Number | 1704069-66-8 |

| IUPAC Name | [4-(3-bromo-5-fluorophenyl)piperazin-1-yl]oxy-tert-butyl-dimethylsilane |

| SMILES | CC(C)(C)Si(C)ON1CCN(CC1)C2=CC(=CC(=C2)Br)F |

| Typical Reaction Yield | Variable; optimized by excess phenyl intermediate and reflux conditions |

Research Findings and Optimization Notes

Halogen Substitution Effects: Incorporation of bromine and fluorine enhances binding affinity and pharmacological activity, making precise halogenation critical.

TBDMS Protection: The tert-butyldimethylsilyl group is chosen for its robustness during coupling reactions and ease of removal when necessary.

Base and Solvent Role: Potassium carbonate in acetone reflux is preferred for efficient coupling with minimal side reactions.

Process Scalability: The method is amenable to scale-up, with control over reaction parameters to maintain purity and yield.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Bromination & Fluorination | NBS, fluorinating agent, controlled temp | Introduce Br and F substituents | Regioselectivity crucial |

| Hydroxyl Protection | TBDMSCl, imidazole, DCM | Protect phenolic OH | Protects during coupling |

| Piperazine Coupling | Piperazine, K2CO3, acetone reflux | Attach piperazine ring | Excess phenyl intermediate used |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for introducing bromo/fluoro substituents and tert-butyldimethylsilyl (TBS) protecting groups into piperazine derivatives?

- Methodology : Bromo/fluoro-substituted aromatic rings are typically introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The TBS group is introduced via silylation of hydroxylated intermediates using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions (e.g., imidazole or pyridine in DMF) .

- Example : In analogous compounds, alkylation of piperazine with bromobenzyl halides occurs under basic conditions (e.g., K2CO3 in acetonitrile), followed by TBS protection of hydroxyl groups using TBSCl .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodology : High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) confirms regiochemistry. Mass spectrometry (MS) verifies molecular weight, particularly for bromine/fluorine isotopic patterns .

Q. What are the known biological targets or activities of structurally similar piperazine derivatives?

- Key Findings : Piperazines with halogenated aryl groups often exhibit anticancer, antimicrobial, or CNS-targeted activity. For example, 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine acts as a sulfonamide-based enzyme inhibitor . Fluorinated analogs may modulate serotonin or dopamine receptors due to electronic effects of fluorine .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?

- Methodology :

- Metabolic Stability : Perform liver microsome assays to evaluate TBS group hydrolysis or fluorophenyl ring oxidation.

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy.

- Receptor Binding Assays : Compare affinity across species (e.g., human vs. murine receptors) to explain interspecies variability .

Q. What strategies optimize the reaction yield of the TBS-protected piperazine intermediate under scalable conditions?

- Technical Insights :

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate silylation kinetics.

- Workflow : Employ flow chemistry for precise control of reaction time/temperature, improving reproducibility .

Q. How do steric and electronic effects of the TBS group influence the compound’s reactivity in downstream functionalization?

- Analysis :

- Steric Hindrance : The bulky TBS group may block axial attack in SN2 reactions, favoring elimination pathways.

- Electronic Effects : The electron-donating silyl ether stabilizes adjacent negative charges, enabling deprotonation for alkylation/arylation.

- Case Study : In tert-butyl piperazine carboxylates, TBS groups reduce nucleophilicity at the piperazine nitrogen, requiring harsher conditions for cross-coupling .

Contradiction Analysis

Q. Why do some studies report high anticancer activity for bromo/fluorophenyl piperazines, while others show limited efficacy?

- Resolution :

- Structural Variability : Substitution patterns (e.g., 3-bromo-5-fluoro vs. 4-bromo-2-fluoro) alter steric/electronic profiles, affecting target binding.

- Assay Conditions : Viability assays using MTT vs. resazurin may yield discrepancies due to differences in detection mechanisms.

- Off-Target Effects : Fluorophenyl groups may interact with efflux pumps (e.g., P-gp), reducing intracellular concentrations .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

- Protocol :

Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions.

LC-HRMS : Identify degradation products via high-resolution mass spectrometry.

NMR Tracking : Monitor structural changes (e.g., TBS deprotection) using 19F or 29Si NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。